molecular formula C16H15FO2 B12634201 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one CAS No. 960591-76-8

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B12634201
CAS No.: 960591-76-8
M. Wt: 258.29 g/mol
InChI Key: DPDJRIPGGGBAMU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 5-fluoro-2-methoxyphenylboronic acid is coupled with a suitable phenylpropanone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include modulation of signal transduction, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylmethanol
  • 5-Fluoro-2-methoxyacetophenone

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a methoxy group on the aromatic ring, along with the phenylpropanone backbone, imparts distinct chemical and physical properties.

Properties

CAS No.

960591-76-8

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H15FO2/c1-11(16(18)12-6-4-3-5-7-12)14-10-13(17)8-9-15(14)19-2/h3-11H,1-2H3

InChI Key

DPDJRIPGGGBAMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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